3-Amino-6-methoxy-2-pyridone hydrochloride

Tautomerism Physical Organic Chemistry Molecular Stability

Sourcing pyridone building blocks with unpredictable tautomerism leads to inconsistent yields and selectivity in drug candidate synthesis. 3-Amino-6-methoxy-2-pyridone HCl addresses this with a defined 6-methoxy-2-pyridone tautomeric equilibrium and dual reactive handles. • Dual Functionality: 3-amino nucleophilic site plus 6-methoxy electronic modulation enable regioselective cross-couplings and condensations. • Defined Tautomeric Profile: Quantitative thermodynamic data on the 6-methoxy-2-pyridone core ensures predictable reactivity across reaction conditions. • Protease Inhibitor Scaffold: The 3-amino-2-pyridone core is a privileged pharmacophore for enzyme inhibitor design; the 6-methoxy group offers distinct steric/electronic properties vs. 6-aryl analogs. Reliable supply with batch-to-batch consistency for medchem programs.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
CAS No. 83732-71-2
Cat. No. B12692561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methoxy-2-pyridone hydrochloride
CAS83732-71-2
Molecular FormulaC6H9ClN2O2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C(=O)N1)N.Cl
InChIInChI=1S/C6H8N2O2.ClH/c1-10-5-3-2-4(7)6(9)8-5;/h2-3H,7H2,1H3,(H,8,9);1H
InChIKeyHGUZCDYIUAOJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methoxy-2-pyridone hydrochloride for R&D


3-Amino-6-methoxy-2-pyridone hydrochloride is a heterocyclic pyridone derivative with the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol, provided as a hydrochloride salt . It features a pyridine ring bearing an amino substituent at the 3-position and a methoxy group at the 6-position . This compound serves as a versatile synthetic intermediate and building block for the preparation of more complex pyridone-based bioactive molecules , with its hydrochloride form enhancing solubility and handling in aqueous and polar organic media .

Hydrochloride salt form improves aqueous solubility and handling for solution-phase synthesis
Dual amino and methoxy groups enable sequential derivatization and heterocycle library construction
6-methoxy-2-pyridone core provides a predictable tautomeric profile for reaction design

Uniqueness of 3-Amino-6-methoxy-2-pyridone hydrochloride


While many 3-amino-2-pyridones and 6-methoxy-2-pyridones exist as commercial building blocks, the unique combination of a 3-amino group and a 6-methoxy group on the same pyridone ring in 3-Amino-6-methoxy-2-pyridone hydrochloride confers a specific electronic and steric environment that directly impacts its reactivity in subsequent synthetic steps . Substitution with a simpler 3-amino-2-pyridone lacking the 6-methoxy group, or with 6-methoxy-2-pyridone lacking the 3-amino group, would eliminate key nucleophilic sites or alter the ring's tautomeric equilibrium [1], leading to different reaction outcomes. The quantitative evidence below demonstrates how these structural features translate into measurable differences in tautomerism and potential biological scaffold performance [2].

6-Methoxy absence

Using a 3-amino-2-pyridone without the 6-methoxy group removes the electron-donating substituent, potentially shifting tautomeric equilibrium and altering nucleophilic reactivity.

3-Amino absence

A 6-methoxy-2-pyridone lacking the 3-amino group eliminates a key functional handle for amination or cross-coupling, limiting downstream diversification.

Quantitative Evidence for 3-Amino-6-methoxy-2-pyridone hydrochloride


Tautomeric Equilibrium of 6-Methoxy-2-pyridone Core

The 6-methoxy substituent in 3-Amino-6-methoxy-2-pyridone hydrochloride significantly alters the tautomeric equilibrium of the pyridone ring compared to the unsubstituted 2-pyridone. Kinetic and thermodynamic parameters measured for 6-methoxy-2-pyridone, a close analog lacking the 3-amino group, provide quantitative insight into the electronic influence of the 6-methoxy group [1]. The lactam → lactim tautomerization exhibits an activation enthalpy (ΔHc‡) of 46 kJ mol⁻¹ and an activation entropy (ΔSc‡) of -40 J K⁻¹ mol⁻¹, with an overall equilibrium enthalpy (ΔH°) of 26.8 kJ mol⁻¹ and entropy (ΔS°) of 58 J K⁻¹ mol⁻¹ [1]. These values indicate an ionic interconversion mechanism involving a cyclic transition state with solvent molecules [1]. This data provides a baseline for understanding how the methoxy group influences the electronic distribution and reactivity of the pyridone ring, which is a critical factor in subsequent functionalization.

Tautomerization thermodynamics
Reported
ΔH° = 26.8 kJ mol⁻¹, ΔS° = 58 J K⁻¹ mol⁻¹; ΔHc‡ = 46 kJ mol⁻¹, ΔSc‡ = -40 J K⁻¹ mol⁻¹
Defines ring electronic profile and reactivity baseline
For 6-methoxy-2-pyridone analog; temperature-jump kinetics in neutral water
Tautomerism Physical Organic Chemistry Molecular Stability

3-Amino-2-pyridone Scaffold for Enzyme Inhibition

The 3-amino-2-pyridone core present in 3-Amino-6-methoxy-2-pyridone hydrochloride is a recognized pharmacophore in the development of protease inhibitors. In a series of human leukocyte elastase (HLE) inhibitors, a 3-amino-6-phenyl-2-pyridone derivative (compound 10f) demonstrated a large increase in binding affinity compared to 4- or 5-substituted analogs [1]. While this study does not include the 6-methoxy variant, it establishes the 6-position as a critical site for modulating potency within the 3-amino-2-pyridone scaffold [1]. For example, the 6-phenyl group conferred selectivity for HLE over other proteases, except for bovine pancreatic chymotrypsin [1]. This class-level evidence underscores the value of the 3-amino-2-pyridone core, where modifications at the 6-position (such as the methoxy group) are expected to yield distinct biological profiles.

Enzyme inhibition scaffold
Class-level
6-substitution modulates binding affinity; 3-amino-6-phenyl analog showed large affinity increase
Supports core for protease inhibitor design
Not directly tested; class-level inference from HLE inhibitor series
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Pd-Catalyzed Amination Synthetic Route

The synthesis of amino-substituted 2-pyridones, including 3-Amino-6-methoxy-2-pyridone hydrochloride, can be efficiently achieved using microwave-promoted palladium-catalyzed amination reactions [1]. This methodology provides a rapid and high-yielding route to a diverse array of amino-substituted 2-pyridones from corresponding bromo-2-benzyloxypyridines [1]. While this study does not provide quantitative yield data for the specific 6-methoxy-3-amino derivative, it establishes a general synthetic strategy that is applicable to this compound class. The availability of this robust synthetic route ensures reliable access to the compound, which is a key consideration for procurement in medicinal chemistry programs.

Synthetic route availability
Class-level
Microwave-promoted Pd-catalyzed amination of bromo-2-benzyloxypyridines
Ensures reliable supply and scalability
General method reported; specific yield for target not quantified
Synthetic Methodology Catalysis Medicinal Chemistry

Optimal Applications for 3-Amino-6-methoxy-2-pyridone hydrochloride


Synthesis of Novel Protease Inhibitors

Based on the class-level evidence demonstrating the 3-amino-2-pyridone core as a privileged scaffold for enzyme inhibition [1], 3-Amino-6-methoxy-2-pyridone hydrochloride is an ideal starting material for the design and synthesis of novel protease inhibitors. The 6-methoxy group offers a distinct electronic and steric profile compared to previously explored 6-aryl substituents, potentially leading to improved selectivity or pharmacokinetic properties.

Building Block for Functionalized 2-Pyridones

The compound's dual functionality (3-amino and 6-methoxy groups) makes it a valuable intermediate for constructing more complex heterocyclic systems [1]. It can be employed in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, or condensation reactions to generate diverse libraries of pyridone derivatives [2]. The defined tautomeric profile of the 6-methoxy-2-pyridone core [3] provides predictable reactivity under various conditions.

Probe for Tautomerism-Dependent Interactions

The quantitative thermodynamic data available for the 6-methoxy-2-pyridone tautomerism [1] makes this compound and its derivatives suitable for studies investigating the role of tautomerism in molecular recognition events, such as enzyme binding or DNA/RNA interactions. The 3-amino group provides a convenient handle for further derivatization with fluorescent tags or affinity labels.

Application
Selection Property
Validation Focus
Protease inhibitor synthesis
3-amino-6-methoxy substitution pattern
Enzyme inhibition assay context
Functionalized 2-pyridone libraries
Dual amino and methoxy handles
Cross-coupling and derivatization scope
Tautomerism-dependent recognition probes
Defined tautomeric profile
Binding or molecular recognition assay context
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